N-(4-chlorobenzyl)-3-(3-nitrophenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorobenzyl)-3-(3-nitrophenyl)acrylamide, commonly known as CNB-001, is a novel small molecule that has been the subject of extensive scientific research. This compound has been shown to possess potent neuroprotective properties, making it a promising candidate for the treatment of various neurodegenerative diseases.
Mécanisme D'action
The neuroprotective effects of CNB-001 are thought to be mediated through several mechanisms, including the inhibition of oxidative stress, the modulation of inflammatory pathways, and the activation of neurotrophic factors. CNB-001 has also been shown to inhibit the aggregation of amyloid-beta peptides, which are a hallmark of Alzheimer's disease pathology.
Biochemical and Physiological Effects:
CNB-001 has been shown to have several biochemical and physiological effects that contribute to its neuroprotective properties. These include the upregulation of antioxidant enzymes, the inhibition of pro-inflammatory cytokines, and the activation of neurotrophic factors. CNB-001 has also been shown to improve mitochondrial function and enhance synaptic plasticity, which are critical processes for maintaining neuronal health.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CNB-001 is its potent neuroprotective properties, which make it a promising candidate for the treatment of various neurodegenerative diseases. CNB-001 has also been shown to have low toxicity and good bioavailability, which are important considerations for drug development. However, one limitation of CNB-001 is its relatively low solubility, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on CNB-001. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of CNB-001. Another direction is the investigation of the pharmacokinetics and pharmacodynamics of CNB-001 in animal models and humans. Additionally, further studies are needed to elucidate the precise mechanisms of action of CNB-001 and to identify potential therapeutic targets for its use in various neurodegenerative diseases.
Méthodes De Synthèse
CNB-001 can be synthesized using a multistep process that involves the reaction of 4-chlorobenzylamine with 3-nitrobenzaldehyde, followed by the addition of acryloyl chloride. The resulting product is then purified using column chromatography to obtain pure CNB-001.
Applications De Recherche Scientifique
CNB-001 has been extensively studied for its potential therapeutic applications in various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and traumatic brain injury. Several preclinical studies have shown that CNB-001 can protect neurons from oxidative stress, inflammation, and other pathological processes that contribute to neurodegeneration.
Propriétés
IUPAC Name |
(E)-N-[(4-chlorophenyl)methyl]-3-(3-nitrophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3/c17-14-7-4-13(5-8-14)11-18-16(20)9-6-12-2-1-3-15(10-12)19(21)22/h1-10H,11H2,(H,18,20)/b9-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAIYIMXGZBLMBW-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)NCC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C(=O)NCC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-[(4-chlorophenyl)methyl]-3-(3-nitrophenyl)prop-2-enamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.